molecular formula C34H55N7O24P2 B1261422 N(6)-(UDP-N-acetylmuramoyl-L-alanyl-D-alpha-glutamyl)-D-lysine

N(6)-(UDP-N-acetylmuramoyl-L-alanyl-D-alpha-glutamyl)-D-lysine

Cat. No. B1261422
M. Wt: 1007.8 g/mol
InChI Key: NJBCXPZQHYEFSH-DDZDIQEBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N(6)-(UDP-N-acetylmuramoyl-L-alanyl-D-alpha-glutamyl)-D-lysine is an UDP-glycopeptide. It derives from an UDP-N-acetylmuramoyl-L-alanyl-D-glutamic acid. It is a conjugate acid of a N(6)-(UDP-N-acetylmuramoyl-L-alanyl-D-alpha-glutamyl)-D-lysine(3-).

Scientific Research Applications

Enzymatic Mechanisms and Structural Analysis

  • N(6)-(UDP-N-acetylmuramoyl-L-alanyl-D-alpha-glutamyl)-D-lysine is involved in the biosynthesis of bacterial cell-wall peptidoglycan. A study of the Escherichia coli enzyme reveals its structure and identifies key residues involved in its enzymatic mechanism (Gordon et al., 2001).
  • Another research highlights the significance of the enzyme in microorganisms like A. baumannii. The study proposes potential drug targets by analyzing the enzyme's structure and function (Amera et al., 2019).

Biochemical and Molecular Studies

  • Research demonstrates the MurD mechanism through crystallographic analysis of enzyme complexes, showing the addition of d-glutamate to the nucleotide precursor (Bertrand et al., 1999).
  • A study on E. coli's UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase (MurD) provides insights into its role in peptidoglycan biosynthesis (Bertrand et al., 1997).

Drug Design and Antibacterial Targets

  • Investigations into phosphinate inhibitors of D-Glutamic acid-adding enzyme highlight its importance in antibacterial drug design (Tanner et al., 1996).
  • The enzyme's role in bacterial cell-wall peptidoglycan synthesis makes it a key target for novel antibacterial agents, as discussed in several studies exploring inhibitors and structural characterization (Kotnik et al., 2007), (Anwar & Vlaović, 1986).

Role in Peptidoglycan Biosynthesis

  • The enzyme's function in E. coli and S. aureus' cell-wall peptidoglycan synthesis has been studied, revealing interesting aspects of its biochemistry and potential for drug targeting (Mengin-Lecreulx et al., 1999).

Enzymatic Activity and Inhibition

  • In-depth research into N-sulfonyl-D-Glu and N-sulfonyl-L-Glu derivatives' interaction with MurD ligase offers significant information for developing inhibitors (Kotnik et al., 2007).

properties

Product Name

N(6)-(UDP-N-acetylmuramoyl-L-alanyl-D-alpha-glutamyl)-D-lysine

Molecular Formula

C34H55N7O24P2

Molecular Weight

1007.8 g/mol

IUPAC Name

(2R)-6-[[(2R)-2-[[(2S)-2-[[(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-2-aminohexanoic acid

InChI

InChI=1S/C34H55N7O24P2/c1-14(28(50)39-18(7-8-22(45)46)30(52)36-10-5-4-6-17(35)32(53)54)37-29(51)15(2)61-27-23(38-16(3)43)33(63-19(12-42)25(27)48)64-67(58,59)65-66(56,57)60-13-20-24(47)26(49)31(62-20)41-11-9-21(44)40-34(41)55/h9,11,14-15,17-20,23-27,31,33,42,47-49H,4-8,10,12-13,35H2,1-3H3,(H,36,52)(H,37,51)(H,38,43)(H,39,50)(H,45,46)(H,53,54)(H,56,57)(H,58,59)(H,40,44,55)/t14-,15+,17+,18+,19+,20+,23+,24+,25+,26+,27+,31+,33?/m0/s1

InChI Key

NJBCXPZQHYEFSH-DDZDIQEBSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)NCCCC[C@H](C(=O)O)N)NC(=O)[C@@H](C)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)C)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)NCCCCC(C(=O)O)N)NC(=O)C(C)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N(6)-(UDP-N-acetylmuramoyl-L-alanyl-D-alpha-glutamyl)-D-lysine
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N(6)-(UDP-N-acetylmuramoyl-L-alanyl-D-alpha-glutamyl)-D-lysine
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N(6)-(UDP-N-acetylmuramoyl-L-alanyl-D-alpha-glutamyl)-D-lysine
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N(6)-(UDP-N-acetylmuramoyl-L-alanyl-D-alpha-glutamyl)-D-lysine
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N(6)-(UDP-N-acetylmuramoyl-L-alanyl-D-alpha-glutamyl)-D-lysine
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N(6)-(UDP-N-acetylmuramoyl-L-alanyl-D-alpha-glutamyl)-D-lysine

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